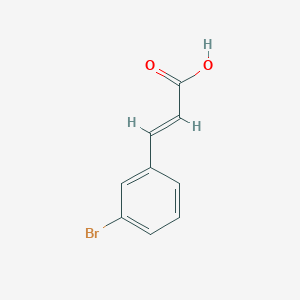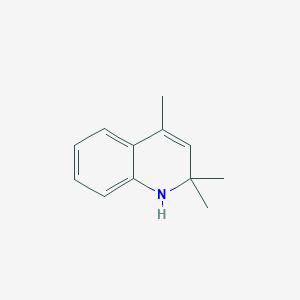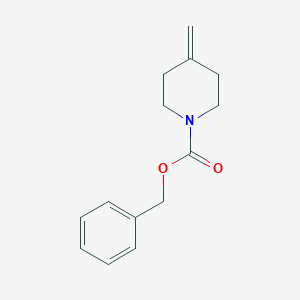
3-溴肉桂酸
描述
3-Bromocinnamic acid is an organic synthesis intermediate . It is the metabolite of cinromide (3-bromo-N-ethylcinnamamide) and can be analyzed in plasma by high-performance liquid chromatographic method .
Synthesis Analysis
The synthesis of 3-bromocinnamic acid can be achieved from an aryl iodide (3 bromoiodobenzene) and acrylic acid .Molecular Structure Analysis
The molecular formula of 3-Bromocinnamic acid is C9H7BrO2 . The IUPAC name is (E)-3-(3-bromophenyl)prop-2-enoic acid . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The molecular weight of 3-Bromocinnamic acid is 227.05 g/mol . For more detailed physical and chemical properties, you may refer to the Safety Data Sheet .科学研究应用
有机合成原料
3-溴肉桂酸用作有机合成的原料 . 这意味着它可以作为各种化学反应的起点,从而产生其他有机化合物。
精细化学品生产
它也用于精细化学品的生产 . 精细化学品是通过化学反应以商业化方式生产的纯净的单一化学物质,用于高度特定的应用。
制药中间体
3-溴肉桂酸用作制药行业的中间体 . 中间体是在两种或多种其他化学物质之间的反应的中期阶段产生的物质,它通常用作创建其他化合物的垫脚石,包括多种类型的药物。
肉桂酰胺的代谢产物
3-溴肉桂酸是肉桂酰胺(3-溴-N-乙基肉桂酰胺)的代谢产物 . 代谢产物是在代谢中形成或必要的物质。在本例中,3-溴肉桂酸是在身体代谢肉桂酰胺时产生的。
安全和危害
3-Bromocinnamic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
作用机制
Target of Action
It is known that cinnamic acid derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
The specific mode of action of 3-Bromocinnamic acid is not well-documented. As a derivative of cinnamic acid, it may share similar biochemical interactions. Cinnamic acid derivatives are known to interact with their targets, leading to changes in the activity of those targets .
Biochemical Pathways
Cinnamic acid and its derivatives are known to be involved in various biochemical pathways, influencing processes such as inflammation, oxidation, and cell proliferation .
Pharmacokinetics
It is soluble in methanol , which may influence its absorption and distribution in the body.
Result of Action
It is known that cinnamic acid derivatives can have various effects at the molecular and cellular level, such as modulating enzyme activity and influencing cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromocinnamic acid. For instance, the compound’s solubility in methanol suggests that its bioavailability and efficacy could be influenced by the presence of certain solvents in the environment.
生化分析
Biochemical Properties
It is known to be a metabolite of cinromide
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
3-Bromocinnamic acid is a metabolite of cinromide, and it is formed directly from cinromide and from 3-bromocinnamamide
属性
IUPAC Name |
(E)-3-(3-bromophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMUSDCFQUBPAL-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067729, DTXSID301034663 | |
| Record name | m-Bromocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14473-91-7, 32862-97-8 | |
| Record name | (2E)-3-(3-Bromophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14473-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(3-bromophenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032862978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-BROMOCINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(3-bromophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Bromocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-bromocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(3-bromophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of the ammonium ion in the self-assembly of 3-bromocinnamic acid?
A: Research suggests that the ammonium ion plays a crucial role in directing the self-assembly of 3-bromocinnamic acid. In structures like ammonium 3-bromocinnamate, the ammonium ion acts as a tether, linking neighboring anions in a head-to-head orientation approximately 4 Å apart. [] This specific arrangement is considered ideal for photodimerization reactions. []
Q2: How does the halogen substituent influence the crystal structure of cinnamic acid derivatives?
A: Comparing the crystal structures of 3-bromocinnamic acid and 3-chlorocinnamic acid reveals the impact of halogen substitution. 3-Bromocinnamic acid crystallizes in the C2/c space group, where the C=C bond adopts a cis conformation relative to the phenyl ring's 2-position. [] Conversely, 3-chlorocinnamic acid crystallizes in the P1 space group, exhibiting a trans conformation of the C=C bond relative to the phenyl ring's 2-position. [] These structural differences highlight how seemingly minor changes in halogen substituents can lead to significant alterations in crystal packing.
Q3: What is the significance of the spatial arrangement of 3-bromocinnamic acid and its derivatives in the solid state?
A: The crystal structures of ammonium 3-bromocinnamate and related compounds reveal a layered arrangement. [] This arrangement features hydrophilic regions and double layers of anions. [] Notably, the anions and acid units in these structures often adopt a geometry conducive to photodimerization, with the double bonds positioned at an ideal distance and orientation for this reaction to occur. [] This observation suggests potential applications of these compounds in materials science, particularly in the development of light-responsive materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)




![Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)](/img/structure/B167218.png)

![(4S)-5-cyclohexyl-2,2-difluoro-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-3-oxopentanamide](/img/structure/B167226.png)


![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)

